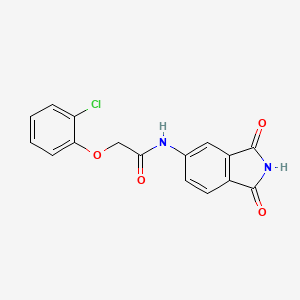![molecular formula C10H8FN3O2S B5873129 methyl [5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5873129.png)
methyl [5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
作用机制
The mechanism of action of methyl [5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate varies depending on its application. In cancer treatment, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In bacterial infections, it acts by inhibiting the activity of bacterial enzymes, thereby preventing the growth and survival of bacteria. In neurological disorders, it modulates the activity of neurotransmitters, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
Methyl [5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate has been shown to have various biochemical and physiological effects. In cancer treatment, it reduces the expression of pro-inflammatory cytokines and induces the production of anti-inflammatory cytokines. In bacterial infections, it inhibits the activity of bacterial enzymes responsible for the synthesis of cell wall components and nucleic acids. In neurological disorders, it enhances the release of neurotransmitters and improves synaptic plasticity.
实验室实验的优点和局限性
The advantages of using methyl [5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate in lab experiments include its potent biological activity, high purity, and low toxicity. However, its limitations include its high cost, limited availability, and potential side effects on non-target organisms.
未来方向
There are several future directions for the research and development of methyl [5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate. These include:
1. Development of new synthesis methods to improve the efficiency and scalability of the synthesis process.
2. Investigation of the potential of this compound as a drug candidate for the treatment of various diseases.
3. Exploration of the use of this compound as a biopesticide and herbicide in agriculture.
4. Study of the environmental impact of this compound and its potential to remove heavy metals from contaminated soil and water.
5. Investigation of the mechanisms of action of this compound in different biological systems.
Conclusion:
Methyl [5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that has shown promising results in various scientific fields. Its potent biological activity, high purity, and low toxicity make it an attractive candidate for further research and development. The future directions for the research of this compound are diverse and offer exciting opportunities for the advancement of science and technology.
合成方法
The synthesis of methyl [5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate involves the reaction of 4-fluoroaniline with thiocarbonyldiimidazole followed by the addition of methyl chloroformate. The reaction results in the formation of the desired compound in good yield and purity. This method has been optimized by various researchers to improve the efficiency and scalability of the synthesis process.
科学研究应用
Methyl [5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results in the treatment of cancer, bacterial infections, and neurological disorders. In agriculture, it has been used as a pesticide and herbicide due to its potent insecticidal and herbicidal activities. In environmental science, it has been investigated for its potential to remove heavy metals from contaminated soil and water.
属性
IUPAC Name |
methyl N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2S/c1-16-10(15)12-9-14-13-8(17-9)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQOVKYBFMBOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-isopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B5873053.png)

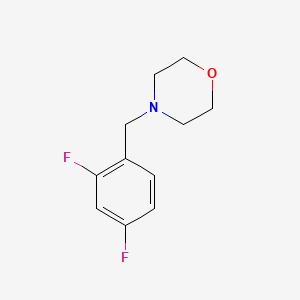
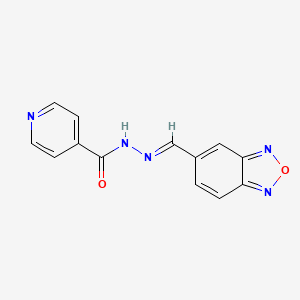
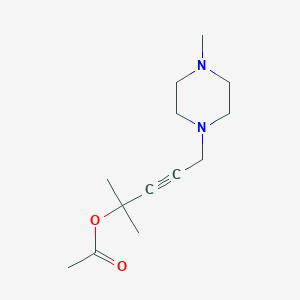
![N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5873096.png)
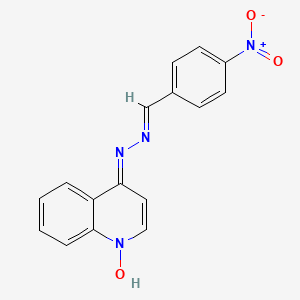
![ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5873106.png)
![3-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5873112.png)
![N-cyclohexyl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5873117.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide](/img/structure/B5873124.png)
![ethyl 2-methyl-5-oxo-4-phenyl-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5873131.png)
